2,6-Diethylphenylthiourea
Overview
Description
2,6-Diethylphenylthiourea is an organosulfur compound belonging to the class of thioureas. It has the molecular formula C11H16N2S and a molecular weight of 208.32 g/mol . Thioureas are known for their diverse applications in organic synthesis, pharmaceutical industries, and various other fields .
Mechanism of Action
Target of Action
2,6-Diethylphenylthiourea is a derivative of thiourea . Thiourea derivatives have been found to inhibit several enzymes, including α-amylase, α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE) . These enzymes play crucial roles in various biological processes, such as carbohydrate digestion (α-amylase, α-glucosidase) and neurotransmission (AChE, BuChE).
Mode of Action
It is known that thiourea derivatives can interact with their target enzymes and inhibit their activity . This interaction likely involves the formation of a complex between the thiourea derivative and the enzyme, which prevents the enzyme from catalyzing its usual reactions.
Biochemical Pathways
The inhibition of α-amylase and α-glucosidase by this compound can affect the digestion of carbohydrates, potentially leading to a decrease in postprandial blood glucose levels . The inhibition of AChE and BuChE can affect cholinergic neurotransmission, potentially leading to changes in nerve signal transmission .
Pharmacokinetics
It is known that thiourea derivatives can be absorbed and distributed in the body
Result of Action
The inhibition of the target enzymes by this compound can lead to various effects at the molecular and cellular levels. For example, the inhibition of α-amylase and α-glucosidase can lead to a decrease in the digestion of carbohydrates, potentially affecting blood glucose levels . The inhibition of AChE and BuChE can affect nerve signal transmission .
Biochemical Analysis
Biochemical Properties
Thioureas and their derivatives, including 2,6-Diethylphenylthiourea, have been found to interact with various enzymes and proteins. For instance, they have been shown to inhibit α-amylase, α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE) enzymes . These interactions can affect the biochemical reactions these enzymes are involved in, potentially altering metabolic processes within the cell.
Cellular Effects
The effects of this compound on cells are not fully understood. Studies on thiourea derivatives have shown that they can have significant effects on cellular processes. For example, they have been found to have antibacterial and antioxidant potentials . They also have the potential to inhibit glucose-6-phosphatase (G6Pase), an enzyme that plays a crucial role in glucose metabolism .
Molecular Mechanism
It is known that thiourea derivatives can undergo oxidation at sulfur, followed by reactions in which the sulfur moiety is separated from the rest of the molecule . This process could potentially influence the activity of this compound at the molecular level.
Temporal Effects in Laboratory Settings
It is known that the effects of thiourea derivatives can vary over time, with some effects becoming more pronounced with prolonged exposure .
Dosage Effects in Animal Models
There is limited information available on the dosage effects of this compound in animal models. Studies on thiourea derivatives have shown that they can have varying effects at different dosages .
Metabolic Pathways
This compound may be involved in various metabolic pathways due to its interactions with enzymes such as α-amylase, α-glucosidase, AChE, BuChE, and G6Pase . These enzymes play key roles in carbohydrate metabolism, neurotransmission, and glucose metabolism, respectively.
Transport and Distribution
It is known that thiourea derivatives can interact with various biomolecules, which could potentially influence their transport and distribution .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Diethylphenylthiourea can be synthesized through the reaction of 2,6-diethylaniline with carbon disulfide in the presence of a base. The reaction typically occurs in an aqueous medium, leading to the formation of the thiourea derivative .
Industrial Production Methods: On an industrial scale, the synthesis of this compound involves the use of large-scale reactors where the reaction conditions are optimized for maximum yield and purity. The process may include steps such as purification through recrystallization and characterization using spectroscopic techniques .
Chemical Reactions Analysis
Types of Reactions: 2,6-Diethylphenylthiourea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and alkoxides are commonly employed.
Major Products Formed:
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
2,6-Diethylphenylthiourea has significant applications in scientific research, including:
Comparison with Similar Compounds
N-Phenylthiourea: Similar in structure but lacks the diethyl groups.
Thiourea: The parent compound with a simpler structure.
N,N’-Diethylthiourea: Similar but with ethyl groups on both nitrogen atoms.
Uniqueness: 2,6-Diethylphenylthiourea is unique due to the presence of diethyl groups on the phenyl ring, which can influence its reactivity and biological activity. This structural modification can enhance its interaction with specific molecular targets, making it a valuable compound in various applications .
Properties
IUPAC Name |
(2,6-diethylphenyl)thiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2S/c1-3-8-6-5-7-9(4-2)10(8)13-11(12)14/h5-7H,3-4H2,1-2H3,(H3,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQCMKQLHZQIUHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60179988 | |
Record name | Thiourea, (2,6-diethylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60179988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25343-30-0 | |
Record name | 2,6-Diethylphenylthiourea | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025343300 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 25343-30-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176357 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Thiourea, (2,6-diethylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60179988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 25343-30-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,6-DIETHYLPHENYLTHIOUREA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q734XI80JA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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